

potential off-target effects of AMG 925 in kinase assays

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Compound of Interest

Compound Name: AMG 925 (HCl)

Cat. No.: B2464784

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Technical Support Center: AMG 925 Kinase Assays

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing AMG 925 in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is AMG 925 and what are its primary targets?

AMG 925 is a potent, selective, and orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2] It has been developed to overcome resistance to FLT3 inhibitors in acute myeloid leukemia (AML).[3]

Q2: What is the mechanism of action of AMG 925?

AMG 925 functions by inhibiting the kinase activity of FLT3 and CDK4. Inhibition of FLT3 leads to the suppression of downstream signaling pathways, including the phosphorylation of STAT5.[1][2] Inhibition of CDK4 prevents the phosphorylation of the retinoblastoma protein (Rb), a key regulator of the cell cycle.[2]

Q3: What are the known off-target effects of AMG 925?

While AMG 925 is a selective inhibitor, it does exhibit activity against other kinases, particularly at higher concentrations. A KinomeScan assay against a panel of 442 kinases has been performed to determine its selectivity profile.^[1] For a detailed list of off-target kinases and their binding affinities, please refer to the data table in the "Off-Target Effects" section.

Q4: In which cell lines has the activity of AMG 925 been characterized?

AMG 925 has been shown to potently inhibit the growth of various cancer cell lines, including FLT3-ITD positive AML cell lines such as MOLM-13 and MV4-11.^{[1][4]} It is also active in cell lines with resistance-conferring FLT3 mutations like D835Y.^[3]

Q5: What are the recommended downstream markers to assess AMG 925 activity in cells?

To confirm the cellular activity of AMG 925, it is recommended to monitor the phosphorylation status of downstream targets of FLT3 and CDK4. Specifically, a decrease in phosphorylated STAT5 (p-STAT5) indicates FLT3 inhibition, and a decrease in phosphorylated Rb (p-Rb) indicates CDK4 inhibition.^[2]

Data Presentation: Off-Target Effects of AMG 925

The following table summarizes the off-target kinase interactions of AMG 925 as determined by a KinomeScan assay. The data is presented as K_d (nM) values, which represent the dissociation constant and are a measure of binding affinity. Lower K_d values indicate stronger binding.

Kinase Target	Kd (nM)
TTK/Mps-1	0.17
CDK4-cyclinD1	0.19
CDK4-cyclinD3	0.74
GAK	0.96
FLT3(D835Y)	1.1
FLT3(D835H)	1.2
CSNK2A2	2
FLT3	2.3
FLT3(K663Q)	3.8
FLT3(ITD)	3.9
FLT3(N841I)	4
DYRK1A	4.1
DYRK1B	5.9
CLK2	6.1
CSNK2A1	7.5
FLT3(R834Q)	13
CLK4	15
PLK4	21
CLK1	23
MEK3	25
ERK8	32
PFTK1	32
JNK3	34

PCTK1	35
JNK2	44
MEK5	46
CDK2	48
TRKC	49
CSF1R	52
STK16	52
TYK2	58
MEK4	71
KIT(D816V)	72
MKNK2	73
PIP5K2C	73
KIT(V559D)	80
KIT(L576P)	81
TRKB	83
TRKA	97
MST4	120
RSK2	120
JAK1	150
JNK1	150
KIT	150
DYRK2	160
ICK	160
IRAK3	160

RSK3	160
PDGFRB	180
RSK1	190
AMPK-alpha2	200
RIOK2	220
CDKL5	270
GSK3B	540
BIKE	660

Primary targets are highlighted in bold.

Data sourced from the supplementary materials
of Keegan et al., Mol Cancer Ther. 2014
Apr;13(4):880-9.[5][6]

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Inconsistent IC50 values	Compound precipitation: AMG 925 may have limited solubility in aqueous buffers.	Visually inspect for precipitates. Prepare fresh serial dilutions for each experiment. Consider using a small percentage of DMSO in the final assay buffer (typically <1%).
ATP concentration variability: IC50 values of ATP-competitive inhibitors are sensitive to ATP concentration.	Use a consistent ATP concentration across all assays, ideally close to the K_m value for the kinase.	
Enzyme activity variation: Recombinant kinase activity can vary between batches or due to improper storage.	Aliquot and store the kinase at -80°C to avoid multiple freeze-thaw cycles. Run a positive control with a known inhibitor to validate each new batch of enzyme.	
High background signal	Compound interference: AMG 925 might interfere with the assay detection system (e.g., fluorescence or luminescence).	Run a "no enzyme" control with the inhibitor to check for direct effects on the assay signal.
Contaminated reagents: Reagents may be contaminated with ATP or other interfering substances.	Use fresh, high-quality reagents. Test individual reagents for background signal.	
No or low kinase activity	Inactive enzyme: The kinase may have lost activity due to improper handling or storage.	Verify enzyme activity with a known substrate and optimal reaction conditions before starting inhibitor screening.

Incorrect buffer composition: The assay buffer may not be optimal for the kinase.	Ensure the buffer composition (pH, salt concentration, cofactors) is optimal for the specific kinase being tested.	
Unexpected cellular activity	Off-target effects: At higher concentrations, AMG 925 can inhibit other kinases, leading to mixed cellular phenotypes.	Correlate cellular results with in vitro IC50 values for both on-target and off-target kinases. Use the lowest effective concentration to minimize off-target effects.
Cell line specific responses: The cellular context, including the expression of other kinases and signaling proteins, can influence the response to a dual inhibitor.	Characterize the expression levels of FLT3, CDK4, and key off-target kinases in your cell line of interest.	

Experimental Protocols

In Vitro FLT3/CDK4 Kinase Assay (Luminescence-based)

This protocol is a general guideline for determining the IC50 value of AMG 925 against FLT3 and CDK4 kinases using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Materials:

- Recombinant human FLT3 or CDK4/Cyclin D1 enzyme
- Substrate: A-L-Y-D-I-Y-Y-D-H-F-R (for FLT3) or Rb (C-terminal fragment) protein (for CDK4)
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
- AMG 925 (dissolved in 100% DMSO)
- ATP

- Kinase-Glo® Luminescence Kinase Assay Kit
- White, opaque 96-well or 384-well plates

Procedure:

- Prepare Serial Dilutions of AMG 925:
 - Perform serial dilutions of the AMG 925 stock solution in kinase assay buffer. Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%).
- Set up Kinase Reaction:
 - In each well of the assay plate, add the following in this order:
 - Kinase Assay Buffer
 - Diluted AMG 925 or vehicle control (DMSO)
 - Recombinant kinase (FLT3 or CDK4/Cyclin D1)
 - Substrate
 - Pre-incubate the plate at room temperature for 10-15 minutes.
- Initiate Kinase Reaction:
 - Add ATP to each well to start the reaction. The final ATP concentration should be at or near the K_m for the respective kinase.
 - Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Detect ATP Levels:
 - Allow the plate to equilibrate to room temperature.
 - Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions.

- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure Luminescence:
 - Read the luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each AMG 925 concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Western Blot for Phospho-STAT5 and Phospho-Rb

This protocol describes the detection of p-STAT5 and p-Rb in cell lysates by Western blot to assess the cellular activity of AMG 925.

Materials:

- FLT3-dependent cell line (e.g., MOLM-13)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-p-STAT5 (Tyr694), anti-total STAT5, anti-p-Rb (Ser780), anti-total Rb, and a loading control (e.g., anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Wash buffer (TBST)

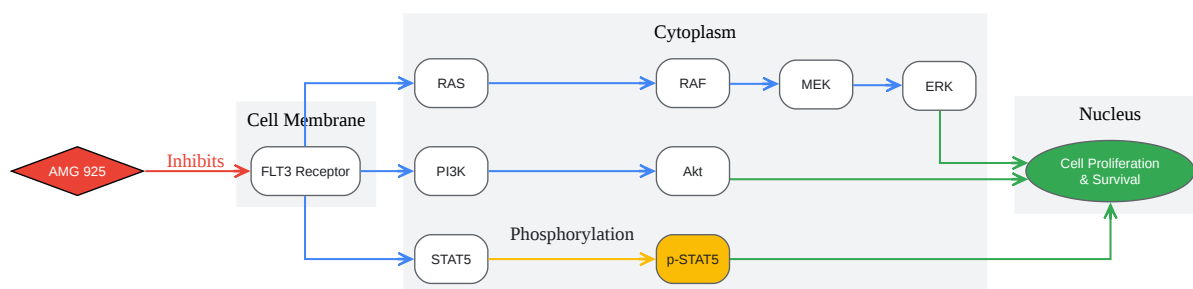
- ECL Western blotting substrate
- Chemiluminescence imaging system

Procedure:

- Cell Treatment and Lysis:
 - Seed cells and treat with various concentrations of AMG 925 for the desired time (e.g., 2-24 hours).
 - Harvest the cells and wash with ice-cold PBS.
 - Lyse the cells in ice-cold lysis buffer.
 - Clarify the lysates by centrifugation and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
 - Normalize protein amounts and prepare samples with Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane three times with TBST.

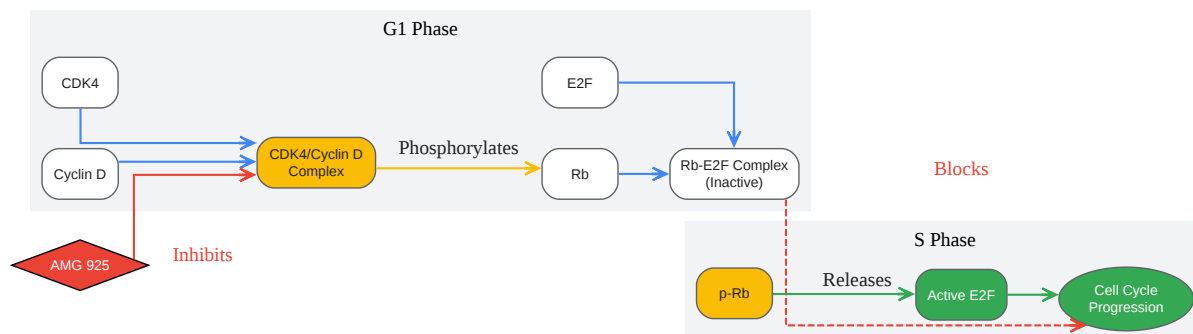
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection:
 - Incubate the membrane with ECL substrate.
 - Capture the chemiluminescent signal using an imaging system.
- Analysis:
 - Quantify the band intensities for the phosphorylated and total proteins.
 - Normalize the phosphorylated protein levels to the total protein levels and the loading control to determine the extent of inhibition.

Signaling Pathways and Experimental Workflow



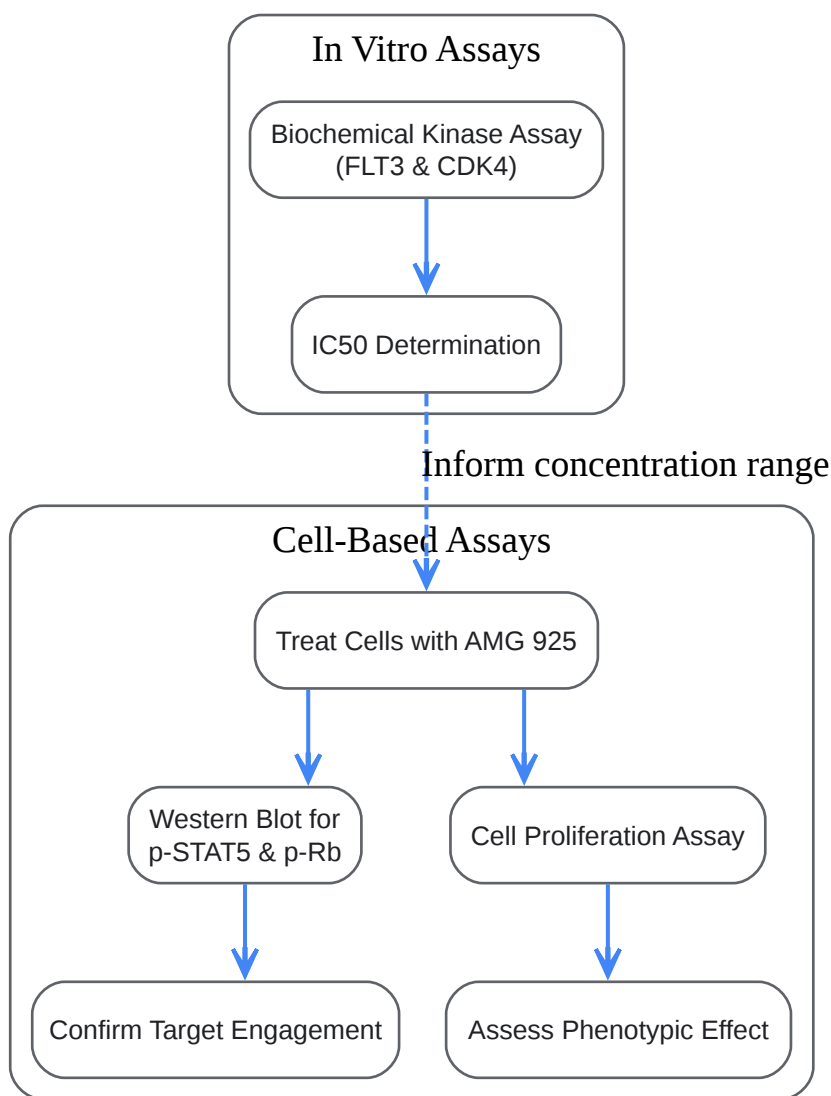
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Caption: FLT3 Signaling Pathway and Inhibition by AMG 925.



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Caption: CDK4/Rb Signaling Pathway and Inhibition by AMG 925.



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Caption: Experimental Workflow for Evaluating AMG 925.

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References

- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
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